molecular formula C22H18F2N4O B11573264 7-(difluoromethyl)-N-[(4-methylphenyl)methyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(difluoromethyl)-N-[(4-methylphenyl)methyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B11573264
M. Wt: 392.4 g/mol
InChI Key: MBMJLIKGGXOCBF-UHFFFAOYSA-N
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Description

7-(difluoromethyl)-N-[(4-methylphenyl)methyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a difluoromethyl group, a phenyl group, and a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(difluoromethyl)-N-[(4-methylphenyl)methyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid This reaction leads to the formation of the pyrazolo[1,5-a]pyrimidine core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs. The choice of solvents, reagents, and reaction conditions is critical to ensure scalability and reproducibility in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

7-(difluoromethyl)-N-[(4-methylphenyl)methyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

7-(difluoromethyl)-N-[(4-methylphenyl)methyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(difluoromethyl)-N-[(4-methylphenyl)methyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the pyrazolo[1,5-a]pyrimidine core play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(difluoromethyl)-N-[(4-methylphenyl)methyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H18F2N4O

Molecular Weight

392.4 g/mol

IUPAC Name

7-(difluoromethyl)-N-[(4-methylphenyl)methyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C22H18F2N4O/c1-14-7-9-15(10-8-14)12-25-22(29)17-13-26-28-19(20(23)24)11-18(27-21(17)28)16-5-3-2-4-6-16/h2-11,13,20H,12H2,1H3,(H,25,29)

InChI Key

MBMJLIKGGXOCBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4

Origin of Product

United States

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